1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride

Protein-ligand interaction Drug delivery Serum albumin binding

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride (CAS 860363-17-3) is the hydrochloride salt of 4-azaindole-3-carboxylic acid, a heterobicyclic scaffold comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] junction. This compound serves as a versatile carboxylic acid building block for constructing amide libraries targeting the benzodiazepine site of GABAA receptors , and the free acid form (CAS 860496-20-4) has demonstrated measurable antibacterial activity and bovine serum albumin (BSA) binding affinity in direct comparative studies against its regioisomeric analog.

Molecular Formula C8H7ClN2O2
Molecular Weight 198.6 g/mol
CAS No. 860363-17-3
Cat. No. B1428567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride
CAS860363-17-3
Molecular FormulaC8H7ClN2O2
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)C(=O)O)N=C1.Cl
InChIInChI=1S/C8H6N2O2.ClH/c11-8(12)5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,(H,11,12);1H
InChIKeyFOTTVLODUOHKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride (CAS 860363-17-3) – Core Scaffold Identity and Procurement-Relevant Characteristics


1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride (CAS 860363-17-3) is the hydrochloride salt of 4-azaindole-3-carboxylic acid, a heterobicyclic scaffold comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] junction . This compound serves as a versatile carboxylic acid building block for constructing amide libraries targeting the benzodiazepine site of GABAA receptors [1], and the free acid form (CAS 860496-20-4) has demonstrated measurable antibacterial activity and bovine serum albumin (BSA) binding affinity in direct comparative studies against its regioisomeric analog [2]. The hydrochloride salt form offers practical handling advantages for solution-phase chemistry and biological assay preparation.

Why Generic 4-Azaindole Carboxylic Acids Cannot Replace 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride in Target-Focused Research and Synthesis


Although multiple azaindole carboxylic acid isomers are commercially available, their biological activity, binding affinity, and synthetic utility are not interchangeable. The [3,2-b] ring fusion position and the 3-carboxylic acid substitution pattern jointly determine target engagement: the 3-carboxamide derivatives of this specific scaffold bind the GABAA benzodiazepine site while the 2-carboxylic acid regioisomer directs activity toward casein kinase Iε, representing fundamentally different pharmacological profiles [1]. Even among closely related regioisomers, the free acid form (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) demonstrates approximately 2-fold stronger BSA binding and substantially greater antibacterial activity than the [3,2-c] regioisomer in a direct head-to-head study [2]. The hydrochloride salt further differentiates itself from the free acid through enhanced aqueous solubility and defined stoichiometry, which are critical for reproducible solution-phase assay preparation . Selecting a generic azaindole carboxylic acid without verifying the ring fusion, substitution position, and salt form can lead to misleading structure-activity relationship (SAR) conclusions and failed synthetic campaigns.

Quantitative Differential Evidence for 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride (860363-17-3) vs. Closest Analogs


BSA Binding Affinity: 1.94-Fold Stronger Binding vs. [3,2-c] Regioisomer

In a direct head-to-head isothermal titration calorimetry (ITC) study, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1, the free acid form of the target compound) exhibited a binding constant (Ka) of 4.45 ± 0.22 × 10^4 M^-1 to bovine serum albumin (BSA), compared with 2.29 ± 0.11 × 10^4 M^-1 for the [3,2-c] regioisomer 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2), representing a 1.94-fold higher binding affinity [1]. The thermodynamic signature (∆rH = -40 ± 2 kcal/mol, ∆rG = -4.57 ± 0.22 kcal/mol) indicates that the protein-ligand complex formation for both scaffolds is driven primarily by electrostatic interactions, but the [3,2-b] isomer forms a more stable complex. Fluorescence quenching experiments further corroborated this difference: BSA emission at 340 nm was quenched with a concomitant red-shifted band at 420 nm for L1 versus 450 nm for L2, indicating distinct binding microenvironments [1].

Protein-ligand interaction Drug delivery Serum albumin binding

Antibacterial Activity: 4.3- to 6-Fold Larger Zones of Inhibition vs. [3,2-c] Regioisomer Across Three Bacterial Strains

In the same comparative study, L1 (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) produced zones of inhibition of 13 mm (S. aureus), 12 mm (S. pyogenes), and 15 mm (E. coli) in a disk diffusion assay, whereas L2 (1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid) produced zones of only 2 mm, 3 mm, and 5 mm against the same strains, respectively [1]. The fold-differences are 6.5× (S. aureus), 4.0× (S. pyogenes), and 3.0× (E. coli), with a mean fold-improvement of 4.3× across the three clinically relevant bacterial species. In silico molecular docking attributed this differential activity to stronger intermolecular interactions between L1 and bacterial DNA gyrase, a validated antibacterial target [1].

Antibacterial Gram-positive Gram-negative DNA gyrase inhibition

Hydrochloride Salt vs. Free Acid: Solubility and Handling Differentiation for Assay-Ready Formulation

The free acid form (CAS 860496-20-4) has measured solubility values of 3.19 mg/mL (0.0197 mol/L) and 4.58 mg/mL (0.0282 mol/L) under typical laboratory conditions . The hydrochloride salt (CAS 860363-17-3) is a protonated form of the same active scaffold, which, by established pharmaceutical salt principles, is expected to exhibit substantially higher aqueous solubility due to ionization of the pyridine nitrogen and the carboxylic acid group, facilitating dissolution in polar assay media [1]. Additionally, the hydrochloride salt is commercially supplied with purity specifications of 95%+ (Fluorochem), 97% (AchemBlock), and 95%+ (AKSci), providing a defined stoichiometric entity (C8H7ClN2O2, MW 198.61) with a confirmed MDL number (MFCD23135791), whereas the free acid (C8H6N2O2, MW 162.15) lacks the batch-to-batch stoichiometric uniformity conferred by salt formation .

Salt form selection Aqueous solubility Assay reproducibility

Positional Specificity: 3-Carboxylic Acid vs. 2-Carboxylic Acid Directs Distinct Target Selectivity (GABAA vs. Casein Kinase Iε)

Patent literature establishes a clear functional divergence based on carboxylic acid substitution position on the 1H-pyrrolo[3,2-b]pyridine core. The 3-carboxylic acid amides are claimed as ligands for the benzodiazepine site of GABAA receptors, with demonstrated utility in modulating ligand binding to GABAA receptors in vitro and in vivo for CNS disorder treatment [1]. In contrast, the 2-carboxylic acid amides of the same core scaffold are claimed as inhibitors of human casein kinase Iε phosphorylation activity, targeting entirely different therapeutic indications related to CNS and circadian rhythm disorders [2]. This positional specificity means that procurement of the 2-carboxylic acid isomer (CAS 17288-35-6) cannot substitute for the 3-carboxylic acid isomer in GABAA-focused programs, and vice versa for CK1ε programs.

GABAA receptor Casein kinase I epsilon Positional isomer specificity

Predicted pKa and Electronic Differentiation: Enhanced Acidity vs. Indole-3-carboxylic Acid

The predicted pKa of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (free acid) is -1.97 ± 0.10 , indicating that the carboxylic acid proton is substantially more acidic than that of the parent indole-3-carboxylic acid scaffold (typical pKa ~4-5 for indole carboxylic acids). This enhanced acidity is attributed to the electron-withdrawing effect of the pyridine nitrogen at the 4-position of the azaindole ring system, which stabilizes the conjugate base through resonance. By comparison, indole-3-carboxylic acid, lacking the ring nitrogen, exhibits weaker acidity and different reactivity profiles in amide coupling and salt formation reactions [1]. The hydrochloride salt form of the target compound leverages this inherent acidity, existing as a stable, pre-protonated species that simplifies direct use in coupling reactions without additional acid activation steps.

pKa prediction Azaindole electronics Reactivity

Procurement-Driven Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride (860363-17-3)


GABAA Receptor Modulator Library Synthesis

The hydrochloride salt is the direct precursor for generating 3-carboxamide libraries targeting the benzodiazepine site of GABAA receptors, as disclosed in the foundational Neurogen/Pfizer patent (US 6,673,811 B1) [1]. The 3-position carboxylic acid is essential for this target engagement; the 2-carboxylic acid isomer addresses a completely different target (casein kinase Iε) [2]. Procurement of CAS 860363-17-3 ensures the correct substitution pattern for GABAA-focused medicinal chemistry, avoiding wasted synthesis on inactive positional isomers.

Antibacterial Hit-to-Lead Optimization Using a Validated Active Scaffold

The free acid form of this compound has demonstrated a mean 4.3-fold greater antibacterial zone of inhibition compared to the [3,2-c] regioisomer across S. aureus, S. pyogenes, and E. coli strains, with activity attributed to DNA gyrase inhibition via molecular docking [3]. The hydrochloride salt provides improved solubility for preparing uniform compound stocks for MIC determination and structure-activity relationship (SAR) expansion in anti-infective discovery programs, reducing solubility-related false negatives in dose-response assays.

BSA-Based Drug Delivery and Plasma Protein Binding Studies

With a 1.94-fold higher BSA binding affinity (Ka = 4.45 × 10^4 M^-1) compared to the [3,2-c] regioisomer (Ka = 2.29 × 10^4 M^-1), validated by ITC and fluorescence spectroscopy [3], this scaffold is the preferred choice for investigating azaindole-protein interactions in drug delivery carrier design. The well-defined hydrochloride salt stoichiometry ensures consistent molar calculations when preparing compound-BSA complex solutions, which is critical for reproducible thermodynamic and spectroscopic measurements.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 4-azaindole-3-carboxylic acid core serves as a validated fragment for kinase inhibitor design, with derivatives demonstrating activity against FGFR, c-Met, and KDM5A targets [4]. The hydrochloride salt's enhanced solubility relative to the free acid facilitates fragment screening at higher concentrations (typically 0.5-2 mM in FBDD campaigns), while the 3-carboxylic acid handle allows rapid parallel amidation to generate focused kinase inhibitor libraries for biochemical and cellular profiling [4].

Quote Request

Request a Quote for 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.